Cas no 210108-88-6 (Jatrophane 4)

Jatrophane 4 化学的及び物理的性質
名前と識別子
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- 2,5,9,14-Tetraacetoxy-3-benzoyloxy-8,15-dihydroxy-7-isobutyroyloxyjatropha-6(17),11E-diene
- Jatrophane 4
- 2,5,9,14-TETRAACETOXY-3-BENZOYLOXY-8,15-DIHYDROXY-7-ISOBUTYROYLOXYJATROPHA-6(17),11EDIENE
- 210108-88-6
- [(1R, 2R, 3aR, 4S, 5S, 6E, 9S, 10S, 11S, 13R, 13aS)-2, 4, 9, 13-tetraacetyloxy-3a, 10-dihydroxy-2, 5, 8, 8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3, 4, 5, 9, 10, 11, 13, 13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate
- DTXSID901098138
- [(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,9,13-tetraacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate
- (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,8,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-6-yl 2-methylpropanoate
- AKOS040760991
-
- インチ: InChI=1S/C39H52O14/c1-20(2)35(45)51-31-22(4)30(48-23(5)40)28-33(52-36(46)27-15-13-12-14-16-27)38(11,53-26(8)43)19-39(28,47)32(49-24(6)41)21(3)17-18-37(9,10)34(29(31)44)50-25(7)42/h12-18,20-21,28-34,44,47H,4,19H2,1-3,5-11H3/b18-17+/t21-,28-,29+,30-,31-,32-,33+,34+,38+,39+/m0/s1
- InChIKey: WITHKWWZWFNDND-WZUBBBPASA-N
- ほほえんだ: O=C(O[C@H]3\C(=C)[C@H](OC(=O)C(C)C)[C@@H](O)[C@@H](OC(=O)C)C(/C=C/[C@@H]([C@H](OC(=O)C)[C@]2(O)[C@@H]3[C@@H](OC(=O)c1ccccc1)[C@@](OC(=O)C)(C)C2)C)(C)C)C
計算された属性
- せいみつぶんしりょう: 744.33570633g/mol
- どういたいしつりょう: 744.33570633g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 14
- 重原子数: 53
- 回転可能化学結合数: 14
- 複雑さ: 1440
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 10
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 198Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 736.3±60.0 °C at 760 mmHg
- フラッシュポイント: 212.2±26.4 °C
- じょうきあつ: 0.0±2.5 mmHg at 25°C
Jatrophane 4 セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Jatrophane 4 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | J20650-5mg |
(Z)-3-(benzoyloxy)-7,13a-dihydroxy-6-(isobutyryloxy)-2,9,9,12-tetramethyl-5-methylene-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-1H-cyclopenta[12]annulene-2,4,8,13-tetrayl tetraacetate |
210108-88-6 | 5mg |
¥6240.0 | 2022-04-27 | ||
TargetMol Chemicals | TN2728-5mg |
Jatrophane 4 |
210108-88-6 | 5mg |
¥ 4420 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2728-1 mg |
Jatrophane 4 |
210108-88-6 | 1mg |
¥3155.00 | 2022-04-26 | ||
TargetMol Chemicals | TN2728-1 mL * 10 mM (in DMSO) |
Jatrophane 4 |
210108-88-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6720 | 2023-09-15 | |
A2B Chem LLC | AB19793-1mg |
Jatrophane 4 |
210108-88-6 | 95% | 1mg |
$699.00 | 2024-04-20 | |
TargetMol Chemicals | TN2728-5 mg |
Jatrophane 4 |
210108-88-6 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
A2B Chem LLC | AB19793-5mg |
Jatrophane 4 |
210108-88-6 | 95.0% | 5mg |
$785.00 | 2024-04-20 | |
TargetMol Chemicals | TN2728-1 ml * 10 mm |
Jatrophane 4 |
210108-88-6 | 1 ml * 10 mm |
¥ 6720 | 2024-07-20 |
Jatrophane 4 関連文献
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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9. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
Jatrophane 4に関する追加情報
Professional Introduction to Jatrophane 4 (CAS No. 210108-88-6)
Jatrophane 4, a compound with the chemical identifier CAS No. 210108-88-6, has garnered significant attention in the field of chemobiology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, belonging to the jatrophane class of diterpenes, is derived from the leaves of the Jatropha species, which have been traditionally used in various medicinal practices across different cultures. The chemical structure of Jatrophane 4 features a complex framework of fused rings, including a cyclopentane and a decalin moiety, which contributes to its distinct biological activities.
Recent studies have highlighted the pharmacological significance of Jatrophane 4, particularly in its role as a potential modulator of cellular signaling pathways. Research has demonstrated that this compound exhibits inhibitory effects on several key enzymes and receptors involved in inflammation and cancer progression. For instance, studies have shown that Jatrophane 4 can selectively inhibit the activity of COX-2 (cyclooxygenase-2), an enzyme widely implicated in the pathogenesis of chronic inflammatory diseases. This inhibition is achieved through a mechanism that involves the direct binding of Jatrophane 4 to the active site of COX-2, thereby reducing the synthesis of pro-inflammatory prostaglandins.
In addition to its anti-inflammatory properties, Jatrophane 4 has shown promise in oncology research. Preclinical studies have indicated that this compound can induce apoptosis in various cancer cell lines by activating caspase-dependent pathways. The structural features of Jatrophane 4 allow it to interact with mitochondrial proteins, leading to the release of cytochrome c and subsequent activation of apoptotic cascades. These findings have prompted further investigation into the development of Jatrophane 4-based therapies for the treatment of solid tumors and hematological malignancies.
The biosynthetic pathway of Jatrophane 4 is another area of intense interest among researchers. Studies have revealed that the production of this diterpenoid is regulated by a series of enzymatic reactions involving terpene synthases, cyclases, and oxidases. Understanding these biosynthetic steps has not only provided insights into the metabolic capabilities of Jatropha species but also opened avenues for genetic engineering approaches aimed at enhancing the yield and diversity of diterpenoids. Advances in synthetic biology have enabled researchers to optimize plant-derived pathways, making it feasible to produce Jatrophane 4 and related compounds through microbial fermentation systems.
From a pharmacokinetic perspective, Jatrophane 4 exhibits moderate solubility in both water and lipids, which suggests its potential for oral administration as well as topical application. Preliminary pharmacokinetic studies in animal models have shown that this compound has a reasonable bioavailability and can reach target tissues at therapeutic concentrations within a few hours post-administration. However, challenges remain in terms of drug delivery and formulation stability, particularly when considering long-term therapeutic use. Researchers are exploring novel delivery systems, such as nanocarriers and lipid-based matrices, to improve the efficacy and bioavailability of Jatrophane 4.
The toxicological profile of Jatrophane 4 has also been carefully evaluated in recent years. Acute toxicity studies have indicated that this compound is relatively safe at moderate doses, with no significant signs of organ toxicity observed in animal models. However, chronic exposure studies are still limited, necessitating further research to fully assess its long-term safety profile. Additionally, investigations into potential side effects and drug interactions are crucial for ensuring that Jatrophane 4 can be safely integrated into clinical practice alongside other therapeutic agents.
The future directions for Jatrophane 4 research are multifaceted and promising. Ongoing studies are focused on elucidating its exact mechanism(s) of action across different biological systems, identifying new therapeutic targets, and developing derivatives with enhanced pharmacological properties. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate these endeavors, bringing us closer to harnessing the full potential of this remarkable natural product.
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